5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Description
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a halogenated sulfonyl chloride derivative featuring a benzodioxole core. The benzodioxole ring system, characterized by two oxygen atoms in a fused aromatic structure, distinguishes it from nitrogen-containing heterocycles like imidazoles or pyridines. The sulfonyl chloride (-SO₂Cl) group confers high reactivity, making it valuable as a synthetic intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKZUQQEUODVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride typically involves the bromination of 1,3-benzodioxole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The sulfonylation step involves the reaction of the brominated benzodioxole with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are often conducted in an inert atmosphere (e.g., nitrogen or argon) and require a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the formation of carbon-carbon bonds.
Scientific Research Applications
Applications in Organic Synthesis
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride serves as an important intermediate in organic synthesis:
- Reagent for Coupling Reactions : It is frequently used in coupling reactions, such as Kumada-Corriu coupling, to form complex organic molecules. For example, it was involved in the preparation of substituted benzofurans .
- Synthesis of Heterocycles : The compound is utilized to synthesize various heterocyclic compounds that exhibit biological activity. Its ability to introduce bromine and sulfonyl groups makes it a valuable building block for creating diverse chemical entities.
Research indicates that derivatives of 5-bromo-1,3-benzodioxole exhibit notable biological activities:
- Antimicrobial Properties : Compounds derived from 5-bromo-1,3-benzodioxole have shown antibacterial and antifungal activities. For instance, studies have reported that related benzotriazole derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Potential Therapeutic Uses : The compound's derivatives are being explored for their potential as therapeutic agents. For example, certain modifications have led to promising results against resistant bacterial strains .
Case Study 1: Antibacterial Activity
A series of experiments investigated the antibacterial properties of 5-bromo-1,3-benzodioxole derivatives. These studies revealed that specific derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 2: Synthesis of Benzodiazepines
In a study focused on synthesizing N-substituted dihydro-2,3-benzodiazepines using 5-bromo-1,3-benzodioxole as a precursor, researchers achieved high yields and enantiomeric purity through an efficient synthetic route. This method highlights the compound's utility in developing pharmacologically relevant molecules .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-1,3-benzodioxole-4-sulfonyl chloride with three analogs from the literature:
*Note: The molecular formula and weight for the target compound are estimated based on structural analogs.
Key Observations:
Core Heterocycle Differences: The benzodioxole core (oxygen-based) in the target compound contrasts with imidazole (nitrogen-based, ) and pyridine/pyridinone () derivatives. Dihydropyridine derivatives () exhibit planar, conjugated systems that enhance interaction with biological targets, contributing to their cytotoxic activity .
Functional Group Impact :
- The sulfonyl chloride group in the target compound and ’s imidazole analog enables facile nucleophilic substitution reactions, making both valuable for synthesizing sulfonamides or sulfonate esters.
- Bromine substitution at the 5-position is a common feature across all compounds, suggesting its role in modulating electronic properties and steric effects .
Reactivity and Stability
- Benzodioxole vs. Imidazole : The benzodioxole ring’s electron-rich nature may reduce susceptibility to electrophilic attack compared to imidazole derivatives. However, the sulfonyl chloride group’s reactivity dominates in both cases.
- Thermal Stability : Sulfonyl chlorides are generally moisture-sensitive. The imidazole analog () has a molecular weight of 273.54, suggesting compact stability, whereas bulkier dihydropyridine derivatives () may exhibit lower thermal stability due to extended conjugation.
Biological Activity
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The structure of this compound features a benzodioxole moiety which is known for its pharmacological properties. The presence of the sulfonyl chloride group enhances its reactivity and potential for biological interactions.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity associated with derivatives of benzodioxole, including this compound.
Efficacy Against Cancer Cell Lines
Table 1 summarizes the IC50 values of various derivatives related to benzodioxole against different cancer cell lines:
| Compound | K562 (µM) | U-251 (µM) | MCF-7 (µM) | A549 (µM) |
|---|---|---|---|---|
| BS1 | 0.172 | 1.757 | 4.599 | 7.65 |
| BS2 | 0.246 | 2.303 | >25 | 11.34 |
| BS3 | 0.097 | - | - | - |
| BS4 | 0.173 | - | - | - |
Key Findings:
- BS1 exhibited the lowest IC50 values across multiple cell lines, indicating high potency.
- BS3 showed exceptional activity against K562 cells with an IC50 of 0.097 µM, suggesting a strong potential for therapeutic use.
In addition to cytotoxicity, these compounds induced cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed following treatment with BS1 and BS4 derivatives.
- Induction of Apoptosis : Concentration-dependent increases in apoptotic cells were noted, with BS1 leading to a rise from 5.56% to approximately 31% in total apoptotic cells at higher concentrations .
Antimicrobial Activity
Beyond anticancer effects, benzodioxole derivatives have also been studied for their antimicrobial properties.
Activity Against Bacterial Strains
Research indicates that compounds derived from benzodioxole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives inhibited methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
Study on Anticancer Activity
A notable study focused on the anticancer effects of benzodioxole derivatives demonstrated that compound BS1 not only inhibited cancer cell growth but also showed selectivity towards normal cells, suggesting a favorable therapeutic index .
Study on Antimicrobial Efficacy
Another investigation highlighted the effectiveness of benzodioxole-based compounds against various bacterial strains, showcasing their potential as alternatives to existing antibiotics .
Q & A
Basic Research Questions
Q. What are the critical safety precautions when handling 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors or aerosols.
- Avoid contact with water, alcohols, or strong bases , as sulfonyl chlorides undergo rapid hydrolysis or exothermic reactions.
- For spills, use inert absorbents (e.g., vermiculite) and avoid dust generation. Contaminated waste must be stored in sealed containers and disposed via certified hazardous waste services .
Q. How can researchers assess the purity of this compound using analytical techniques?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a non-polar solvent system (e.g., hexane:ethyl acetate) to monitor reaction progress and impurity spots.
- NMR Spectroscopy : Analyze H and C spectra to confirm the absence of unreacted starting materials (e.g., residual benzodioxole or bromine-containing intermediates).
- LC-MS : Quantify purity via reverse-phase chromatography coupled with mass detection to identify hydrolyzed byproducts (e.g., sulfonic acids) .
Q. What synthetic routes are typically employed to prepare this compound?
- Methodological Answer :
- Step 1 : Chlorosulfonation of 1,3-benzodioxole using chlorosulfonic acid under controlled temperatures (0–5°C) to favor sulfonation at the 4-position.
- Step 2 : Bromination using or -bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl) with catalytic Lewis acids (e.g., FeBr).
- Key Optimization : Adjust stoichiometry and reaction time to minimize di-substitution or ring-opening side reactions. Purify via vacuum distillation or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the sulfonation efficiency of 5-Bromo-1,3-benzodioxole derivatives?
- Methodological Answer :
- Controlled Experiments : Compare sulfonation yields under varying conditions (e.g., HSO vs. SO as sulfonating agents) using F NMR or GC-MS to track intermediates.
- Computational Modeling : Perform DFT calculations to evaluate the electronic effects of bromine substitution on sulfonation regioselectivity. Compare with analogs like 5-Bromo-2-methylbenzoyl chloride to isolate steric vs. electronic factors .
Q. What strategies mitigate competing reactions during the bromination of 1,3-benzodioxole-4-sulfonyl chloride?
- Methodological Answer :
- Temperature Control : Conduct bromination at subambient temperatures (-10°C) to suppress electrophilic aromatic substitution at unintended positions.
- Solvent Selection : Use non-polar solvents (e.g., CCl) to stabilize reactive bromine intermediates and reduce hydrolysis.
- Byproduct Analysis : Characterize side products (e.g., di-brominated species) via high-resolution mass spectrometry (HRMS) and adjust reagent ratios accordingly .
Q. How does the electronic influence of the 1,3-benzodioxole ring affect the reactivity of the sulfonyl chloride group?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines) in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess solvent effects.
- Hammett Analysis : Compare substituent constants () of analogs (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride) to quantify electron-withdrawing/donating effects on sulfonyl chloride reactivity .
Data Contradiction Analysis
Q. How to interpret conflicting stability reports for this compound under varying humidity conditions?
- Methodological Answer :
- Controlled Degradation Studies : Store samples at 25°C/60% RH and -20°C (dry) for 1–4 weeks. Monitor hydrolytic degradation via H NMR (disappearance of –SOCl peaks) and quantify residual chloride ions via ion chromatography.
- Environmental Simulation : Use humidity chambers to replicate reported conditions and validate discrepancies (e.g., impurities accelerating hydrolysis) .
Experimental Design
Q. How to design a stability-indicating assay for this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), UV light, and acidic/alkaline buffers.
- Analytical Triangulation : Use HPLC-DAD (diode array detection) to track degradation profiles, complemented by FTIR to confirm functional group changes (e.g., –SOCl → –SOH).
- Validation : Establish method specificity, linearity, and detection limits per ICH guidelines .
Notes for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
